molecular formula C15H12N4O2 B2567797 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide CAS No. 477710-89-7

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide

Cat. No.: B2567797
CAS No.: 477710-89-7
M. Wt: 280.287
InChI Key: PDNRWPPOOJTTQC-LICLKQGHSA-N
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Description

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide typically involves the condensation reaction between 3-phenyl-1H-pyrazole-4-carbaldehyde and 2-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is unique due to its specific structural features, such as the presence of both pyrazole and furohydrazide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNRWPPOOJTTQC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329456
Record name N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477710-89-7
Record name N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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